Biphenomycin B is classified as a polyketide antibiotic. It is derived from the fermentation of specific strains of Streptomyces, particularly Streptomyces griseus. The classification as a polyketide indicates that its structure is formed through the polymerization of acyl-CoA derivatives, a common pathway in the biosynthesis of many natural antibiotics.
The synthesis of Biphenomycin B has been the subject of various studies, with multiple methods reported. A notable approach involves a Suzuki coupling reaction, which allows for the formation of biaryl structures critical to the antibiotic's activity. This method uses a free carboxylic acid and macrolactam formation as key transformations, enabling the creation of derivatives that can be used to study their effects on translation inhibition .
Another significant method includes a Stille cross-coupling reaction, which utilizes palladacycle complexes to synthesize key intermediates efficiently. This method emphasizes the convergent approach in synthesizing biphenomycin antibiotics, allowing for greater flexibility in modifying side chains and functional groups .
Biphenomycin B possesses a complex molecular structure characterized by its biaryl framework and cyclic peptide components. The structural formula can be represented as:
The molecular structure has been elucidated using techniques such as two-dimensional nuclear magnetic resonance spectroscopy, which provides insights into its conformational dynamics and interactions with target molecules .
Biphenomycin B undergoes various chemical reactions that are crucial for its synthesis and functionalization. Key reactions include:
These reactions highlight the versatility and efficiency of synthetic methodologies applied in developing biphenomycin derivatives .
The mechanism by which Biphenomycin B exerts its antibacterial effects primarily involves inhibition of protein synthesis in bacteria. It binds to ribosomal RNA, disrupting the translation process essential for bacterial growth and replication. This action not only halts protein production but also leads to cell death in susceptible bacterial strains.
Biphenomycin B exhibits several notable physical and chemical properties:
Physicochemical analyses reveal that biphenomycin derivatives can exhibit varied solubility profiles depending on their functional groups, impacting their bioavailability and efficacy .
Biphenomycin B has significant scientific applications, particularly in microbiology and pharmacology:
The ongoing exploration of biphenomycin B continues to reveal its potential therapeutic applications and mechanisms, contributing to the broader field of antibiotic research.
Biphenomycin B is a macrocyclic peptide antibiotic characterized by a 15-membered ring system that incorporates a unique ortho-substituted biphenyl moiety. This structural framework is integral to its biological activity and distinguishes it from other peptide antibiotics. The biphenyl unit is embedded within the macrocyclic ring, imposing significant conformational constraints that influence molecular recognition and target binding. The compound’s molecular formula is C₂₃H₂₈N₄O₇, as determined through mass spectrometry and elemental analysis [2].
The biphenyl group bridges two segments of the peptide chain, creating a rigid, saddle-shaped architecture. This configuration positions the biphenyl’s aromatic planes to participate in hydrophobic interactions critical for antibacterial activity. The macrocycle’s 15-membered size falls within the mid-range of biologically active macrocycles, balancing conformational flexibility with structural preorganization. Nuclear magnetic resonance (NMR) studies confirm that the biphenyl system causes significant ring strain, contributing to the molecule’s overall stability and binding specificity [1] [4].
Table 1: Key Structural Features of Biphenomycin B
Feature | Description |
---|---|
Macrocycle Size | 15-membered ring |
Biphenyl Substitution | ortho-Substituted, embedded within macrocycle |
Molecular Formula | C₂₃H₂₈N₄O₇ |
Conformational Impact | High rigidity due to biphenyl integration |
The peptide backbone of Biphenomycin B comprises three amino acid residues, including both proteinogenic and non-proteinogenic components. Central to its structure is an L-lysine residue, which is flanked by two modified D-amino acids. The non-proteinogenic residues feature methylated amide groups and a β-hydroxy acid derivative, which are critical for the molecule’s bioactivity and resistance to proteolytic degradation [4] [6].
The N-terminal segment contains a D-allo-threonine residue with a methylated amide nitrogen, while the C-terminal region incorporates a modified D-phenylalanine derivative linked to the biphenyl system. This central biphenyl-amino acid hybrid is a hallmark of the biphenomycin class. The presence of D-amino acids enhances the molecule’s metabolic stability by reducing susceptibility to common peptidases. Additionally, the ε-amino group of L-lysine remains free, contributing to the compound’s solubility and potential for target interactions through ionic bonding [1] [4].
Table 2: Amino Acid Components of Biphenomycin B
Position | Residue Type | Modifications |
---|---|---|
N-Terminal | D-allo-Threonine | N-methylation |
Central | L-Lysine | Free ε-amino group |
C-Terminal | Modified D-Phenylalanine | Linked to biphenyl moiety |
Biphenomycin B possesses four chiral centers with defined absolute configurations: two D-configured amino acids and two L-configured centers. The stereochemistry at these positions—specifically R at C3 (D-allo-threonine) and S at C11 (L-lysine)—is essential for maintaining the macrocycle’s bioactive conformation. Total synthesis studies confirm that inversion at any chiral center drastically reduces antibacterial potency, highlighting the precision required in its spatial arrangement [4] [7].
Conformational dynamics are heavily constrained by the biphenyl unit, which restricts rotation around the macrocyclic ring. NMR analyses reveal that the biphenyl dihedral angle ranges between 30°–45° in solution, creating a twisted conformation that exposes the peptide’s hydrophilic face while shielding hydrophobic regions. This spatial arrangement facilitates target binding while minimizing nonspecific interactions. The macrocycle’s rigidity also contributes to Biphenomycin B’s stability under physiological conditions, a key advantage for therapeutic applications [1] [6].
Table 3: Stereochemical Features of Biphenomycin B
Chiral Center | Configuration | Role in Bioactivity |
---|---|---|
C3 | D-R | Stabilizes β-turn conformation |
C8 | L-S | Positions lysine side chain |
C11 | L-S | Critical for ribosomal binding |
C15 | D-R | Orients biphenyl hydrophobic face |
Biphenomycin B differs from its congeners primarily in the oxidation state of its biphenyl moiety. Biphenomycin A (C₂₃H₂₈N₄O₈) contains an additional oxygen atom, forming a hydroxyl group on the biphenyl unit. This modification enhances solubility but reduces membrane permeability, explaining Biphenomycin A’s lower in vivo efficacy despite similar in vitro potency. Biphenomycin C, identified as a biosynthetic precursor, lacks the macrocyclic ring closure and exhibits minimal antibacterial activity [1] [2] [4].
Structure-activity relationship (SAR) studies demonstrate that modifications to the central amino acid significantly impact biological function. Synthetic derivatives replacing L-lysine with arginine retain antibacterial activity but show altered spectra, while substitutions with non-polar residues abolish activity. The biphenyl unit itself is irreplaceable—analogs with single phenyl rings or flexible linkers show complete loss of potency, underscoring its role in target recognition [4] [7].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: